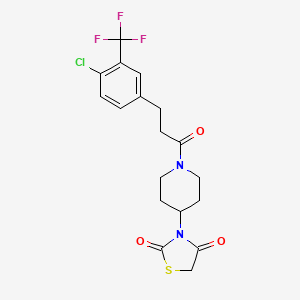

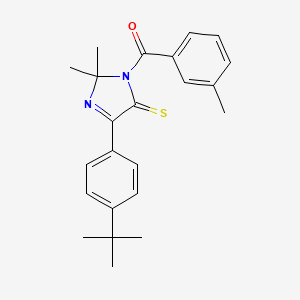

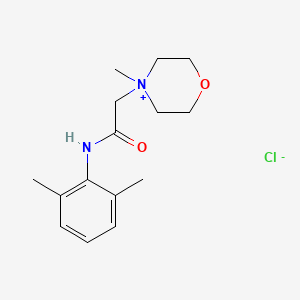

N-(3-bromophenyl)-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H19BrN2O4S2 and its molecular weight is 495.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Palladium-Catalyzed Arylation of Thiophenes

A study detailed the palladium-catalyzed direct regiospecific arylation at C5 of thiophenes bearing SO2R substituents at C3. Thiophene-2-carboxylates substituted at the 3-position by sulfamoyl or phenoxysulfonyl were coupled with a variety of aryl/heteroaryl bromides under in situ decarboxylation to give exclusively the corresponding 5-arylated thiophene-3-sulfonic amides or esters. This process showcases the compound's utility in creating structurally diverse thiophene derivatives for further application in medicinal chemistry and materials science (Bheeter, Bera, & Doucet, 2013).

Inhibition of Plasmodium Enoyl-ACP Reductase

Another research focused on benzothiophene derivatives, highlighting bromo-benzothiophene carboxamide derivatives as potent inhibitors of Plasmodium enoyl-acyl carrier protein (ACP) reductase. These compounds, including modifications of the core structure mentioned, showed promise for the development of potent antimalarials, demonstrating the potential of these derivatives in combating malaria (Banerjee et al., 2011).

Synthesis and Application in Material Science

Research into new thiophene derivatives, including their synthesis and application as photostabilizers for rigid poly(vinyl chloride) (PVC), showcases another dimension of application. These derivatives, by absorbing UV radiation or facilitating energy transfer, significantly reduce the photodegradation of PVC, indicating their potential as additives in materials science to enhance polymer durability and lifespan (Balakit et al., 2015).

Tuning Optical Properties

Additionally, the postfunctionalization of poly(3-hexylthiophene) to study the electronic and steric effects of various functional groups on the optical properties of 3,4-disubstituted poly(thiophene)s indicates the use of thiophene derivatives in enhancing solid-state emission of polymers. This finding is crucial for developing advanced materials for optoelectronic devices, highlighting the compound's relevance in material chemistry and electronics (Li, Vamvounis, & Holdcroft, 2002).

properties

IUPAC Name |

N-(3-bromophenyl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O4S2/c1-3-27-17-9-7-16(8-10-17)23(2)29(25,26)18-11-12-28-19(18)20(24)22-15-6-4-5-14(21)13-15/h4-13H,3H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVBJALDYZPCMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2671323.png)

![N-[(3-Iodo-1-methylpyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B2671325.png)

![1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2671329.png)

![8-Methoxypyrimido[4,5-b]quinolin-2-amine](/img/structure/B2671331.png)

![1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/no-structure.png)

![Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate](/img/structure/B2671339.png)